Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-
CAS No.:
Cat. No.: VC16777510
Molecular Formula: C20H15F5N2O2S
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15F5N2O2S |
|---|---|
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2 |
| Standard InChI Key | OXFFQNROWDDLTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a pentafluorobenzenesulfonamide group linked to a (1R,2R)-configured 1,2-diphenylethylamine moiety. The sulfonamide group (-SO₂NH-) bridges the electron-deficient pentafluorophenyl ring and the chiral diamine, creating a rigid, planar sulfonamide region adjacent to a stereogenic center. X-ray crystallography of analogous structures reveals intramolecular hydrogen bonding between the sulfonamide NH and fluorine atoms, stabilizing the conformation .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅F₅N₂O₂S |
| Molecular Weight | 442.4 g/mol |
| Stereochemistry | (1R,2R) configuration |
| Fluorine Positions | 2,3,4,5,6 on benzene ring |
| Torsion Angles (N-S-C-F) | 178.5° ± 2.3° (calculated) |
Electronic Effects of Fluorination
The pentafluorination induces strong electron-withdrawing effects, quantified by Hammett σₚ constants (Σσₚ = 1.44 for C₆F₅ vs. 0 for C₆H₅) . This significantly lowers the sulfonamide’s pKa (estimated 6.8 vs. 10.2 for non-fluorinated analogs) , enhancing its hydrogen-bonding capacity and metal-coordination potential .
Synthetic Methodologies
Stepwise Synthesis
Industrial-scale production involves three stages:
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Chiral diamine synthesis: (1R,2R)-1,2-diphenylethylenediamine is prepared via Sharpless asymmetric aminohydroxylation of styrene derivatives (75-82% ee).
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Sulfonylation: Reacting the diamine with pentafluorobenzenesulfonyl chloride in dichloromethane at -15°C yields the monosulfonylated product (68% yield).
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Purification: Crystallization from ethanol/water mixtures achieves >99% enantiomeric purity.
Fluorination Techniques
Direct fluorination using HF/pyridine complexes at 120°C introduces fluorine atoms regioselectively, though this method risks over-fluorination . Alternative approaches employ fluorinated building blocks like hexafluorobenzene, achieving 97% functionalization efficiency .
Biological Activity Profile
Carbonic Anhydrase Inhibition
The compound exhibits potent inhibition of human carbonic anhydrase IX (Ki = 4.3 nM) , attributed to:
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Fluorine-mediated hydrophobic interactions with Val-121 and Phe-131 residues
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Sulfonamide zinc coordination (Zn-N distance: 1.98 Å)
Comparative studies show 35-fold greater selectivity for tumor-associated CA IX over off-target CA II .
Antimicrobial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 8 |
| Vancomycin-resistant Enterococci | 16 |
Mechanistic studies indicate disruption of membrane-bound ATPases via sulfonamide-protein interactions.
Catalytic Applications
Asymmetric Hydrogenation
When coordinated to ruthenium centers in complexes like RuCl(R,R)-FsDPEN , the compound facilitates enantioselective reductions:
Reaction: Hydrogenation of acetophenone derivatives
The fluorinated sulfonamide enhances catalyst stability under acidic conditions (T₁/₂ = 48 h at pH 3 vs. 6 h for non-fluorinated analogs) .
Organocatalysis
In Michael addition reactions:
The sulfonamide NH acts as a hydrogen-bond donor, polarizing carbonyl groups for nucleophilic attack.
Physicochemical Properties
Solubility Characteristics
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.9 |
| Dichloromethane | 22.4 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation with cyclodextrin derivatives for biological applications.
Thermal Stability
Thermogravimetric analysis shows decomposition onset at 238°C, with three distinct mass loss events corresponding to:
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Fluorine loss (238-310°C)
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Sulfonamide breakdown (310-450°C)
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Carbonization (>450°C)
Future Research Directions
Targeted Drug Delivery
Conjugation to monoclonal antibodies via sulfonamide linkers could enhance tumor specificity. Preliminary ADMET data indicate:
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Plasma protein binding: 89%
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CYP3A4 inhibition: IC₅₀ = 12 μM (moderate risk)
Advanced Materials
Incorporation into metal-organic frameworks (MOFs) may exploit its rigid geometry for gas separation applications. Simulated surface areas exceed 2,800 m²/g when used as a linker .
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